N-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
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Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a trifluoromethyl group, a chloro-substituted phenyl ring, and a dibenzo-thiazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amine.
Cyclization: Formation of the dibenzo-thiazine core.
Substitution: Introduction of the chloro and trifluoromethyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common solvents and reagents used include nonchlorinated organic solvents, polar solvents, and specific catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., chlorine gas). Reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while substitution reactions may produce various halogenated derivatives .
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s unique structure allows it to form stable interactions with its targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: Shares the trifluoromethyl and chloro-substituted phenyl groups.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Contains two trifluoromethyl groups and a phenyl ring.
4-(Trifluoromethyl)phenyl isothiocyanate: Similar in structure but with an isothiocyanate group instead of a carboxamide.
Uniqueness
N-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to its dibenzo-thiazine core, which imparts distinct chemical and biological properties. This core structure differentiates it from other similar compounds and contributes to its specific applications and effects .
Properties
Molecular Formula |
C21H14ClF3N2O3S |
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Molecular Weight |
466.9 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C21H14ClF3N2O3S/c1-27-18-9-6-12(10-15(18)14-4-2-3-5-19(14)31(27,29)30)20(28)26-13-7-8-17(22)16(11-13)21(23,24)25/h2-11H,1H3,(H,26,28) |
InChI Key |
HOTYPQYRLDTOGC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)C4=CC=CC=C4S1(=O)=O |
Origin of Product |
United States |
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